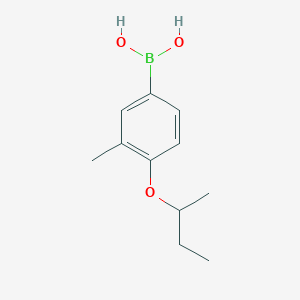
4-(sec-Butoxy)-3-methylphenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(sec-Butoxy)-3-methylphenylboronic Acid is an organic compound with the molecular formula C11H17BO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butoxy)-3-methylphenylboronic Acid typically involves the reaction of this compound with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(sec-Butoxy)-3-methylphenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(sec-Butoxy)-3-methylphenylboronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 4-(sec-Butoxy)-3-methylphenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity. The boronic acid group can also participate in various organic reactions, facilitating the formation of carbon-carbon bonds and other transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the sec-butoxy and methyl groups.
4-(sec-Butoxy)benzoic Acid: Similar in structure but with a carboxylic acid group instead of a boronic acid group.
3-Methylphenylboronic Acid: Lacks the sec-butoxy group but shares the methyl and boronic acid functionalities.
Uniqueness
4-(sec-Butoxy)-3-methylphenylboronic Acid is unique due to the presence of both the sec-butoxy and methyl groups, which can influence its reactivity and solubility. These functional groups can also affect the compound’s ability to interact with other molecules, making it a valuable tool in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C11H17BO3 |
|---|---|
Molekulargewicht |
208.06 g/mol |
IUPAC-Name |
(4-butan-2-yloxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-4-9(3)15-11-6-5-10(12(13)14)7-8(11)2/h5-7,9,13-14H,4H2,1-3H3 |
InChI-Schlüssel |
GGFQSGPOIJHHHD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)OC(C)CC)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)


![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
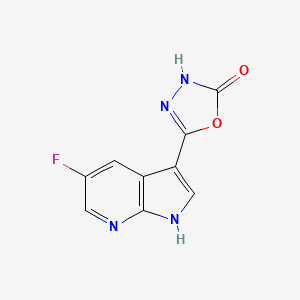
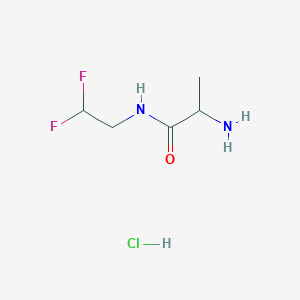


![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
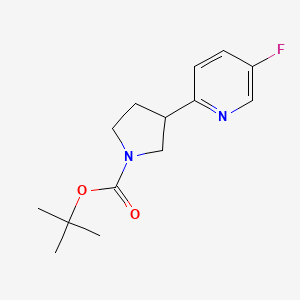
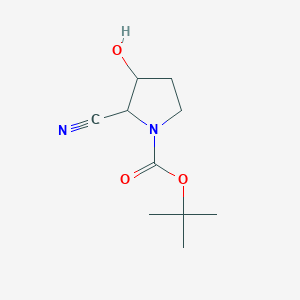
![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)

